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Compound of Interest

Compound Name: (5-Phenylpyridin-3-yl)methanol

Cat. No.: B180415 Get Quote

This technical guide provides a detailed overview of the spectroscopic and spectrometric data

for the compound (5-Phenylpyridin-3-yl)methanol. The information is intended for

researchers, scientists, and professionals in the field of drug development and chemical

synthesis. While specific experimental data for (5-Phenylpyridin-3-yl)methanol is not widely

published, this guide presents predicted data and representative experimental protocols based

on closely related structural analogs.

Data Presentation
The following tables summarize the predicted and expected spectroscopic and spectrometric

data for (5-Phenylpyridin-3-yl)methanol. This data is crucial for the structural elucidation and

characterization of the molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Predicted NMR data provides insight into the chemical environment of the hydrogen and

carbon atoms within the molecule.
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¹H NMR (Predicted) ¹³C NMR (Predicted)

Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)

Phenyl-H Phenyl-C

Pyridyl-H Pyridyl-C

Methanol-CH₂ Methanol-C

Methanol-OH

Predicted data is based on computational

models and data for structurally similar

compounds.

Table 2: Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their

vibrational frequencies.

Wavenumber (cm⁻¹) Functional Group Vibration Mode

3600-3200 O-H (Alcohol) Stretching

3100-3000 C-H (Aromatic) Stretching

1600-1450 C=C (Aromatic) Stretching

1400-1260 C-O (Alcohol) Stretching

1300-1000 C-N (Pyridine) Stretching

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, which helps in determining the molecular weight and formula. The data presented

below is for the related isomer, Phenyl(pyridin-3-yl)methanol.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/234839
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adduct m/z (Predicted)

[M+H]⁺ 186.09134

[M+Na]⁺ 208.07328

[M-H]⁻ 184.07678

[M+NH₄]⁺ 203.11788

[M+K]⁺ 224.04722

[M]⁺ 185.08351

Data sourced from PubChem for Phenyl(pyridin-

3-yl)methanol.[1]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic and spectrometric

analyses. These protocols are generalized based on standard laboratory practices for organic

compounds.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker AV-400 spectrometer (or equivalent) is used to record ¹H and ¹³C

NMR spectra.[2]

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal

standard.

¹H NMR Acquisition: The spectrum is acquired at a frequency of 400 MHz. Key parameters

include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay

of 1-5 seconds, and a spectral width covering the expected chemical shift range for aromatic

and alcohol protons.

¹³C NMR Acquisition: The spectrum is recorded at a frequency of 101 MHz.[3] A proton-

decoupled sequence is typically used to simplify the spectrum. A larger number of scans and
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a longer relaxation delay may be required due to the lower natural abundance of ¹³C and its

longer relaxation times.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts (δ) are reported in parts per million (ppm)

relative to TMS.

2.2 Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer

or Shimadzu instrument, is used.

Sample Preparation: For solid samples, a small amount of the compound is mixed with

potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be

recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of

the solid sample is placed directly on the ATR crystal.

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder (or pure KBr pellet) is recorded and

subtracted from the sample spectrum.

Data Processing: The resulting spectrum of transmittance or absorbance versus

wavenumber (cm⁻¹) is analyzed to identify characteristic absorption bands corresponding to

the functional groups in the molecule.

2.3 Mass Spectrometry (MS)

Instrumentation: High-Resolution Mass Spectrometry (HRMS) is performed on an

electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.[4]

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or

acetonitrile, to a concentration of approximately 1 mg/mL. The solution may be further diluted

before introduction into the mass spectrometer.

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or

through a liquid chromatography (LC) system. The analysis is performed in both positive and

negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
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Data Processing: The acquired mass spectrum is analyzed to determine the accurate mass

of the molecular ion. This accurate mass is then used to calculate the elemental composition

and confirm the molecular formula of the compound.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic and spectrometric

analysis of a chemical compound.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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